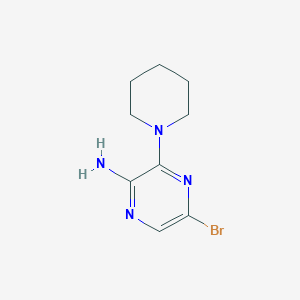

2-Amino-5-bromo-3-piperidin-1-ylpyrazine

Overview

Description

“2-Amino-5-bromo-3-piperidin-1-ylpyrazine” is a chemical compound with the CAS Number: 90674-84-3. It has a molecular weight of 257.13 . The IUPAC name for this compound is 5-bromo-3-(1-piperidinyl)-2-pyrazinamine .

Molecular Structure Analysis

The InChI code for “2-Amino-5-bromo-3-piperidin-1-ylpyrazine” is 1S/C9H13BrN4/c10-7-6-12-8(11)9(13-7)14-4-2-1-3-5-14/h6H,1-5H2,(H2,11,12) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Drug Development

2-Amino-5-bromo-3-piperidin-1-ylpyrazine: is a compound with potential applications in the development of new pharmaceuticals. Its structure suggests it could be useful in synthesizing molecules with a high degree of specificity for certain biological targets, which is crucial in creating effective and safe medications .

Material Science

In material science, this compound’s robust heterocyclic framework could be instrumental in creating novel materials. Its bromine atom offers a reactive site for further functionalization, potentially leading to the development of new polymeric materials or coatings with unique properties .

Biochemistry

Biochemically, 2-Amino-5-bromo-3-piperidin-1-ylpyrazine could be used as a building block for peptides or as a scaffold in the design of enzyme inhibitors. Its amino group can participate in the formation of amide bonds, which are pivotal in peptide synthesis.

Analytical Chemistry

In analytical chemistry, 2-Amino-5-bromo-3-piperidin-1-ylpyrazine could be used as a standard or reagent in chromatographic methods. Its unique spectral properties might allow for its use in the calibration of instruments or in the development of new analytical techniques .

Organic Synthesis

This compound could serve as an intermediate in organic synthesis, particularly in the construction of complex molecules. Its reactive sites are amenable to various chemical transformations, enabling the synthesis of a wide array of derivatives .

Medicinal Chemistry

In medicinal chemistry, the compound’s structural features could be exploited to design ligands that interact with specific receptors or enzymes. It could also be used in the study of structure-activity relationships (SAR), aiding in the optimization of drug candidates .

Chemical Engineering

From a chemical engineering perspective, 2-Amino-5-bromo-3-piperidin-1-ylpyrazine could be examined for its processability. Understanding its behavior under different conditions can inform the design of production processes for pharmaceuticals or specialty chemicals .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The precautionary statements associated with this compound are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

5-bromo-3-piperidin-1-ylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN4/c10-7-6-12-8(11)9(13-7)14-4-2-1-3-5-14/h6H,1-5H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNJPCTWGYGLDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=CN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670289 | |

| Record name | 5-Bromo-3-(piperidin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-bromo-3-piperidin-1-ylpyrazine | |

CAS RN |

90674-84-3 | |

| Record name | 5-Bromo-3-(piperidin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine](/img/structure/B1521291.png)

![5-[(4-Bromophenyl)methyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1521300.png)